molecular formula C6H5BrO3 B1344235 5-Bromobenzene-1,2,3-triol CAS No. 16492-75-4

5-Bromobenzene-1,2,3-triol

Cat. No.: B1344235
CAS No.: 16492-75-4
M. Wt: 205.01 g/mol
InChI Key: GZKWULQSPPFVMV-UHFFFAOYSA-N
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Description

5-Bromobenzene-1,2,3-triol is an organic compound with the molecular formula C6H5BrO3 It is a derivative of benzene, where three hydroxyl groups and one bromine atom are attached to the benzene ring

Scientific Research Applications

5-Bromobenzene-1,2,3-triol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

5-Bromobenzene-1,2,3-triol is classified as a warning hazard. It can cause skin irritation and eye irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Mechanism of Action

Target of Action

It is often used as an organic synthesis intermediate and a pharmaceutical intermediate , indicating that it may interact with various biological targets.

Pharmacokinetics

Some physicochemical properties such as high gi absorption and bbb permeability are mentioned . These properties suggest that the compound may have good bioavailability.

Action Environment

The action of 5-Bromobenzene-1,2,3-triol can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzene-1,2,3-triol can be achieved through several methods. One common approach involves the bromination of benzene-1,2,3-triol. This reaction typically uses bromine or N-bromo succinimide as the brominating agent in the presence of an acidic catalyst . The reaction conditions often include a suitable solvent and controlled temperature to ensure the selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzene-1,2,3-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form benzene-1,2,3-triol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 5-bromo-1,2,3-benzenetriol quinone.

    Reduction: Formation of benzene-1,2,3-triol.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2,3-triol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Chlorobenzene-1,2,3-triol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    5-Iodobenzene-1,2,3-triol: Contains an iodine atom, which can influence its reactivity and applications.

Uniqueness

5-Bromobenzene-1,2,3-triol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and can influence its biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromobenzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c7-3-1-4(8)6(10)5(9)2-3/h1-2,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKWULQSPPFVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16492-75-4
Record name 5-Bromobenzene-1,2,3-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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